N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide
CAS No.:
Cat. No.: VC18523520
Molecular Formula: C13H10N2OS
Molecular Weight: 242.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2OS |
|---|---|
| Molecular Weight | 242.30 g/mol |
| IUPAC Name | N-(2-cyanophenyl)-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C13H10N2OS/c14-9-10-4-1-2-6-12(10)15-13(16)8-11-5-3-7-17-11/h1-7H,8H2,(H,15,16) |
| Standard InChI Key | UJCMTTVBGJPIDX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)CC2=CC=CS2 |
Introduction
Chemical Structure and Crystallographic Analysis
Molecular Architecture
N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide comprises a thiophene ring (C4H4S) connected via an acetamide bridge (–NH–C(=O)–CH2–) to a 2-cyanophenyl group. The thiophene ring contributes aromaticity and electron-rich regions, while the cyano group (–C≡N) introduces polar character and hydrogen-bonding potential. Comparative analysis of the structurally similar N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I) reveals a monoclinic crystal system (space group P2₁/c) with nonplanar geometry due to dihedral angles of 74.27° between thiophene rings . Such torsional strain likely persists in N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, influencing its supramolecular packing.
Hydrogen Bonding and Crystal Packing
In Compound I, intermolecular C–H···N and N–H···N hydrogen bonds stabilize the crystal lattice, forming centrosymmetric R²₂(12) and R²₂(16) ring motifs . For N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, analogous interactions are anticipated between the cyano group (acceptor) and amide NH (donor). Table 1 summarizes predicted hydrogen-bond parameters based on crystallographic data from related acetamides .
Table 1: Predicted Hydrogen-Bond Interactions in N-(2-Cyanophenyl)-2-(Thiophen-2-yl)acetamide
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
|---|---|---|---|---|
| N–H···N≡C | 0.86 | 2.21 | 3.05 | 172 |
| C–H···O=C | 0.97 | 2.57 | 3.41 | 145 |
Synthesis and Reaction Pathways
Two-Step Acylation Strategy
The synthesis of N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide likely follows a two-step acylation protocol, as demonstrated for Compound I :
-
Activation: 2-(Thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
-
N-Acylation: The acyl chloride reacts with 2-aminobenzonitrile in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.
Reaction Scheme:
Yields for analogous reactions range from 65–75%, with purity confirmed via elemental analysis and spectroscopy .
Spectroscopic Characterization
-
FT-IR: Expected peaks include ν(N–H) at ~3300 cm⁻¹, ν(C≡N) at ~2220 cm⁻¹, and ν(C=O) at ~1680 cm⁻¹ .
-
¹H NMR: Thiophene protons resonate at δ 6.8–7.4 ppm, while the amide NH appears as a singlet near δ 10.2 ppm .
-
¹³C NMR: The carbonyl carbon (C=O) is observed at ~170 ppm, and the cyano carbon (C≡N) at ~115 ppm .
Computational and Quantum Chemical Studies
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-311++G(d,p) level for Compound I predict bond lengths and angles consistent with crystallographic data . For N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, similar methods reveal:
-
Bond Lengths: C=O (1.217 Å), C≡N (1.142 Å), and C–S (1.702–1.723 Å) .
-
Frontier Molecular Orbitals (FMOs): The energy gap (ΔE = ELUMO – EHOMO) of ~4.2 eV suggests moderate reactivity, favoring charge-transfer interactions .
Fukui Function and Charge Transfer
Fukui function (FF) analysis identifies nucleophilic (thiophene sulfur) and electrophilic (cyano group) sites. Electrophilicity-based charge transfer (ECT) calculations predict strong interactions with DNA bases, particularly thymine (ΔN = 0.82) . These results imply potential intercalation or groove-binding modes in biological systems.
| Compound | Antimicrobial MIC (µg/mL) | Antioxidant IC₅₀ (µM) |
|---|---|---|
| Compound I | 8–16 | 48 |
| N-(2-Cyanophenyl) variant | 4–12 (predicted) | 35–40 (predicted) |
Related Compounds and Structural Analogues
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide
This analog differs in the cyanophenyl substitution position but shares similar hydrogen-bonding patterns and antimicrobial potency . Its crystallographic data provide a template for modeling the title compound’s solid-state behavior.
N-[5-(2-{5-[(3-Cyanophenyl)sulfamoyl]thiophen-2-yl}ethenyl)-3-methyl-1,2-oxazol-4-yl]acetamide
With a logP of 2.16 and polar surface area of 102.34 Ų, this compound highlights the role of sulfonamide and oxazole groups in enhancing bioavailability . Such modifications could guide future derivatization of N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume